Aliskiren-d6 Carboxylic Acid is a deuterated form of the compound Aliskiren, which is a direct renin inhibitor used primarily for the treatment of hypertension. This compound has garnered attention in pharmaceutical research due to its unique properties and potential applications in various therapeutic areas. Aliskiren-d6 Carboxylic Acid is classified under the category of antihypertensive agents and is specifically designed to enhance the pharmacokinetic and pharmacodynamic profiles of its parent compound.
Aliskiren-d6 Carboxylic Acid can be synthesized from Aliskiren through various chemical processes that involve deuteration, which is the replacement of hydrogen atoms with deuterium. This modification can be crucial for studying metabolic pathways and drug interactions in clinical settings.
The synthesis of Aliskiren-d6 Carboxylic Acid typically involves several key steps:
The synthetic route may include:
The molecular structure of Aliskiren-d6 Carboxylic Acid retains the core structure of Aliskiren but includes deuterium atoms at specific positions. This structural modification can affect its interaction with biological targets.
Aliskiren-d6 Carboxylic Acid can participate in various chemical reactions typical for carboxylic acids, including:
Reactions might be monitored using techniques such as:
Aliskiren-d6 Carboxylic Acid functions by inhibiting renin, an enzyme critical in the renin-angiotensin system that regulates blood pressure. By blocking renin activity, it reduces the formation of angiotensin I and subsequently angiotensin II, leading to vasodilation and decreased blood pressure.
Aliskiren-d6 Carboxylic Acid is primarily used in research settings for:
Aliskiren-d6 Carboxylic Acid represents a strategically deuterated analog of the direct renin inhibitor aliskiren. This isotopically labeled compound serves as a critical molecular tool in pharmaceutical research, enabling precise metabolic and pharmacokinetic studies of renin inhibition therapeutics. Its design incorporates six deuterium atoms at specific methyl positions to create a chemically identical yet spectroscopically distinct version of the parent drug [2] [5].
Aliskiren-d6 Carboxylic Acid (CAS: 2714473-45-5) is systematically named as:3-[[(2S,4S,5S,7S)-5-Amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-(1-methylethyl)-1-oxononyl]amino]-2,2-dimethyl-propanoic Acid [1] [5]. This deuterated compound has the molecular formula C₃₀H₄₆D₆N₂O₇ and a molecular weight of 558.78 g/mol [1] [5] [9]. The deuterium atoms are incorporated at the two equivalent methyl groups of the 2,2-dimethylpropanoic acid moiety, specifically replacing hydrogen atoms in the dimethyl groups (-C(CD₃)₂) [7] [8]. This strategic labeling creates a mass shift of +6 units compared to the non-deuterated analog while maintaining near-identical stereochemistry and physicochemical properties.
Table 1: Chemical Identity Profile
Property | Specification |
---|---|
IUPAC Name | (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-di(deuteriomethyl)ethyl)-4-hydroxy-7-[(4-methoxy-3-(3-methoxypropoxy)phenyl)methyl]-8-methyl-2-(propan-2-yl)nonanamide |
CAS Number | 2714473-45-5 [1] |
Molecular Formula | C₃₀H₄₆D₆N₂O₇ [5] |
Molecular Weight | 558.78 g/mol [1] |
Deuterium Positions | Two equivalent methyl groups of 2,2-dimethylpropanoic acid moiety [7] [8] |
Salt Form Availability | Hydrochloride salt (CAS: 1246815-96-2; MW: 594.26 g/mol) [7] [9] |
The incorporation of six deuterium atoms into aliskiren's structure serves multiple research objectives:
Metabolic Pathway Tracing: Deuterium's mass difference enables detection via mass spectrometry, allowing researchers to distinguish the labeled compound from endogenous substances and precisely track drug distribution, biotransformation, and elimination in complex biological matrices [2] [6].
Improved Metabolic Stability: Deuterium substitution at metabolically vulnerable sites can potentially reduce the rate of cytochrome P450-mediated oxidation through the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (vs. carbon-hydrogen) requires greater activation energy for cleavage [6] [8]. While the carboxylic acid form itself is not directly administered therapeutically, its deuterated structure provides insights for developing optimized renin inhibitors.
Internal Standard Function: The compound serves as a high-quality internal standard in quantitative bioanalytical methods (LC-MS/MS), compensating for matrix effects and analytical variability during drug quantification [7] [9].
Drug Interaction Studies: Simultaneous administration of deuterated and non-deuterated versions enables precise investigation of drug-drug interactions without physiological interference [2] [6].
Table 2: Advantages of Deuterium Labeling in Pharmaceutical Research
Research Application | Mechanistic Advantage | Impact on Study Quality |
---|---|---|
Mass Spectrometry | +6 Da mass shift enables clear differentiation from non-deuterated analog | Eliminates background interference in quantification [2] |
Metabolic Profiling | Retained metabolites retain deuterium labels, revealing biotransformation pathways | Provides definitive metabolic maps [2] [6] |
Pharmacokinetic Studies | Enables simultaneous administration of labeled/unlabeled drugs for crossover studies | Reduces inter-subject variability [2] |
Protein Binding Studies | Isotopic distinction without chemical alteration | Accurate assessment of binding parameters [6] |
The development pathway leading to deuterated renin inhibitors reflects three evolutionary phases in renin inhibition science:
First Generation (Peptidomimetics, 1960s-1980s): Early inhibitors like pepstatin (isolated from Streptomyces strains) demonstrated renin inhibition but suffered from peptidic characteristics that limited oral bioavailability (<1%) and rapid enzymatic degradation [3] [6]. These compounds, including H-142, were angiotensinogen analogs with substrate-like properties that prevented therapeutic utility [4] [6].
Second Generation (Transitional Peptidomimetics, 1980s-1990s): Compounds such as remikiren, enalkiren, and zankiren incorporated non-peptide elements to enhance stability and specificity. Despite improved potency (IC₅₀ values reaching low nM), they still exhibited suboptimal pharmacokinetics with oral bioavailability typically below 5% due to poor intestinal absorption and significant first-pass metabolism [3] [6]. These limitations prevented clinical advancement beyond phase II trials.
Third Generation (Non-Peptidic Inhibitors, 2000s-Present): Aliskiren emerged as the first orally active (though bioavailability remains ~2.6%), non-peptidic renin inhibitor approved for hypertension treatment (FDA, 2007) [3] [6]. Its development leveraged crystallography and molecular modeling to overcome previous limitations [3] [10]. Aliskiren's tetrahedral transition-state analog structure binds renin's active site with high affinity (IC₅₀ = 1.5 nM for non-deuterated form), specifically targeting the S3sp subpocket unique to renin among aspartic proteases [3] [6].
The deuterated derivative Aliskiren-d6 Carboxylic Acid represents a contemporary refinement focused on research applications rather than direct therapeutic use. By incorporating deuterium at metabolically stable methyl positions, it enables detailed mechanistic studies while retaining the parent compound's biochemical activity [7] [8]. This deuterated analog exemplifies how isotopic labeling addresses historical challenges in renin inhibitor research, particularly the need for precise tracking of molecules with inherently low systemic exposure due to pharmacokinetic limitations.
Table 3: Evolution of Renin Inhibitor Design
Generation | Representative Compounds | Structural Features | Key Limitations | Scientific Advance |
---|---|---|---|---|
First | Pepstatin, H-142 | Peptide analogs of angiotensinogen | Extremely low oral bioavailability (<1%) | Proof-of-concept inhibition [3] [6] |
Second | Remikiren, Enalkiren | Peptide-like scaffolds | Moderate bioavailability (1-5%), rapid clearance | Improved specificity [3] [4] |
Third | Aliskiren | Non-peptidic, tetrahedral transition mimic | Low bioavailability (~2.6%), high dosing burden | Oral activity, FDA approval [3] [6] |
Deuterated Analogs | Aliskiren-d6 Carboxylic Acid | Site-specific deuterium substitution | Research tool, not therapeutic | Metabolic tracing, analytical applications [7] [8] |
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8